![molecular formula C18H24N2O5S2 B225220 N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide, also known as NSC-681239, is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising activity against a wide range of diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of several key enzymes and signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, this compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to modulate the activity of immune cells, leading to the suppression of inflammation and the regulation of immune responses.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of key enzymes and signaling pathways, making it an ideal tool for studying their roles in various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has several potential future directions for scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of cancer, inflammation, and autoimmune disorders. Another potential direction is the use of this compound as a tool for studying the roles of carbonic anhydrase IX, the PI3K/Akt/mTOR signaling pathway, and NF-κB in various biological processes. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of this compound in vivo.
Synthesis Methods
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide can be synthesized by reacting 4-amino-3-isopropylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine and sodium sulfite to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to exhibit immunomodulatory activity by regulating the activity of immune cells such as T cells and macrophages.
properties
Molecular Formula |
C18H24N2O5S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-propan-2-yl-4-[4-(propan-2-ylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O5S2/c1-13(2)19-26(21,22)17-9-5-15(6-10-17)25-16-7-11-18(12-8-16)27(23,24)20-14(3)4/h5-14,19-20H,1-4H3 |
InChI Key |
TXNVOBMMMWOTTJ-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
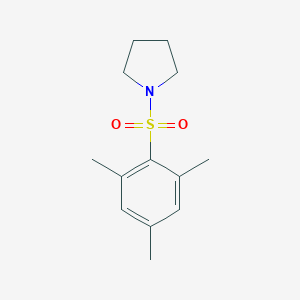
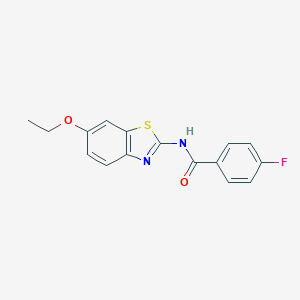
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)
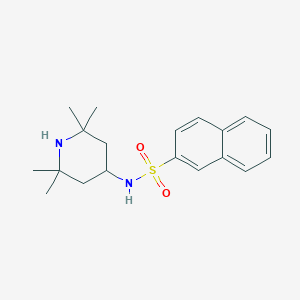
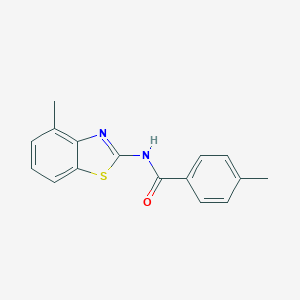
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
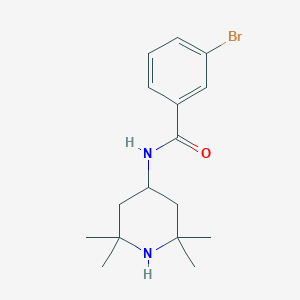
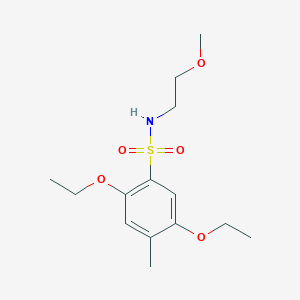
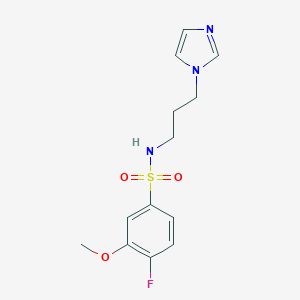
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)